4'-Methoxy PhIP
Description
4'-Methoxy PhIP (2-amino-1-methyl-6-(4-methoxyphenyl)imidazo[4,5-b]pyridine) is a synthetic heterocyclic amine derivative of PhIP, a well-characterized carcinogen formed during high-temperature cooking of meats. Its structure includes a methoxy (-OCH₃) substituent at the para position of the phenyl ring (Figure 1). This modification enhances its lipophilicity and alters its interactions with biological macromolecules. As a research tool, this compound is used to study mutagenesis mechanisms, particularly its ability to intercalate into DNA, generate reactive oxygen species (ROS), and form DNA adducts, which contribute to genetic instability and carcinogenesis .
Properties
CAS No. |
1797911-00-2 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.293 |
IUPAC Name |
6-(4-methoxyphenyl)-1-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C14H14N4O/c1-18-12-7-10(8-16-13(12)17-14(18)15)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H2,15,16,17) |
InChI Key |
BGVKLIYCFPEOQN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CC(=C2)C3=CC=C(C=C3)OC)N=C1N |
Synonyms |
4-(2-Amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol Methyl Ether; 2-Amino-4’-methoxy-1-methyl-6-phenylimidazo[4,5-b]pyridine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy PhIP typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylhydrazine hydrochloride and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high-purity 4’-Methoxy PhIP.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy PhIP may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy PhIP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hydroxy derivatives, which are intermediates in the metabolic activation of the compound.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-hydroxy derivatives, amino derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4’-Methoxy PhIP has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of heterocyclic amines in food samples.
Biology: The compound is studied for its role in the formation of DNA adducts, which are critical in understanding its carcinogenic potential.
Medicine: Research on 4’-Methoxy PhIP contributes to the understanding of cancer mechanisms and the development of potential therapeutic interventions.
Mechanism of Action
The mechanism of action of 4’-Methoxy PhIP involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets include DNA and various enzymes involved in the metabolic activation process, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
Comparison with Parent Compound PhIP
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) lacks the 4'-methoxy group, making it less lipophilic than its methoxylated derivative. While PhIP is a potent carcinogen formed in cooked meats, the addition of the methoxy group in 4'-Methoxy PhIP increases its DNA-binding affinity. Studies suggest that the methoxy group facilitates π-π stacking interactions with DNA bases, enhancing intercalation and adduct formation . However, PhIP itself is more prevalent in dietary sources, whereas this compound is primarily a laboratory-synthesized analog used to probe structure-activity relationships .
Comparison with Other Methoxylated Heterocyclic Amines
Methoxy substitutions in heterocyclic amines significantly influence their bioactivity:
- Positional Effects: In flavonoids like isorhamnetin (3'-methoxy) and hispidulin (6-methoxy), the methoxy group's position modulates their ability to inhibit PhIP formation. Isorhamnetin’s 3'-methoxy group enhances radical scavenging, whereas hispidulin’s 6-methoxy slightly reduces inhibitory potency compared to non-methoxy analogs .
- Ortho vs. Para Substitution : Antifungal compound 5 (ortho-methoxy) exhibits higher activity than para-substituted analogs, underscoring the importance of methoxy positioning in directing molecular interactions . For this compound, the para-methoxy group may optimize DNA intercalation while minimizing steric hindrance.
Comparison with Methoxylated Flavonoids and Polymethoxyflavones (PMFs)
- Bioavailability: PMFs like tangeretin (five methoxy groups) exhibit 5–8× higher intestinal permeability than non-methylated flavonoids due to increased lipophilicity . Although this compound has only one methoxy group, its lipophilicity likely enhances cellular uptake compared to PhIP.
- Mechanistic Divergence : While PMFs act as antioxidants, this compound promotes oxidative DNA damage, illustrating how methoxy groups can confer divergent biological roles depending on the parent structure .
Mechanistic Insights from Research Studies
Metabolic Pathways and Enzyme Interactions
- CYP450 Metabolism: Methoxy-containing compounds like this compound may exhibit altered metabolism compared to non-methoxy analogs. Docking studies show that methoxy groups in related compounds adopt specific orientations in CYP2C19’s active site, influencing metabolite formation and toxicity .
- COX-2 Selectivity: Methoxy groups in NSAID derivatives form hydrogen bonds with COX-2 residues (e.g., Arg120, His90), enhancing selectivity. Similar interactions may occur between this compound and enzymes involved in carcinogenesis .
DNA Interactions vs. Antioxidant Effects
- DNA Adduct Formation: The methoxy group in this compound stabilizes DNA intercalation, leading to adducts that disrupt replication. In contrast, methoxy-flavonoids like isorhamnetin mitigate DNA damage by quenching free radicals .
- ROS Generation: this compound generates ROS through redox cycling, whereas PMFs like nobiletin reduce oxidative stress, highlighting context-dependent methoxy effects .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What experimental controls mitigate confounding factors in this compound studies?
- Answer :
- Dietary controls : Use standardized cooked meat diets with quantified PhIP levels to minimize variability in exposure .
- Enzyme activity monitoring : Measure CYP1A2 activity via caffeine metabolism assays to account for inter-individual metabolic differences .
Tables for Quick Reference
| Biomarker | Analytical Method | Advantages | Limitations |
|---|---|---|---|
| Albumin adducts | LC-MS | Direct evidence of bioactivation | Short half-life (<2 weeks) |
| Hair biomarkers | GC-MS | Long-term stability | Requires large sample volumes |
| Research Gap | Proposed Methodology |
|---|---|
| Neurotoxicity | Chronic in vivo models + oxidative stress assays |
| Epidemiological contradictions | PICO-guided cohort studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
